![molecular formula C10H19NS B13197788 8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)
8-Ethyl-1-thia-4-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-1-thia-4-azaspiro[45]decane is a spiro compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1-thia-4-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . This reaction yields the desired spiro compound through a one-pot three-component reaction.
Industrial Production Methods: For industrial production, the method involves the direct reaction of 1,1-pentamethylene oxalic acid with urea . This approach is favored due to its cost-effectiveness and simplicity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethyl-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation and alkylation reactions are typical, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated derivatives and alkylated products.
Aplicaciones Científicas De Investigación
8-Ethyl-1-thia-4-azaspiro[4.5]decane has been studied for its potential in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which 8-Ethyl-1-thia-4-azaspiro[4.5]decane exerts its effects involves interaction with specific molecular targets. For instance, its anticancer activity is attributed to the induction of apoptosis in cancer cells . The compound interacts with cellular pathways that regulate cell death, leading to the selective elimination of cancerous cells.
Comparación Con Compuestos Similares
1,4-Dioxa-8-azaspiro[4.5]decane: Known for its use in the synthesis of therapeutic agents.
8-Phenyl-1-thia-4-azaspiro[4.5]decane: Studied for its potential in medicinal chemistry.
Uniqueness: 8-Ethyl-1-thia-4-azaspiro[45]decane stands out due to its unique combination of sulfur and nitrogen atoms within the spiro ring system, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H19NS |
|---|---|
Peso molecular |
185.33 g/mol |
Nombre IUPAC |
8-ethyl-1-thia-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NS/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h9,11H,2-8H2,1H3 |
Clave InChI |
FUJMITRWCXTGFC-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC2(CC1)NCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


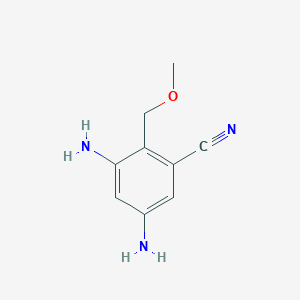
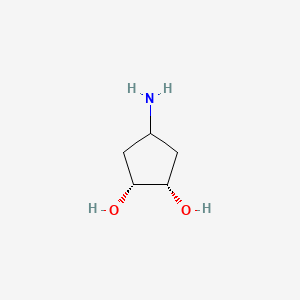


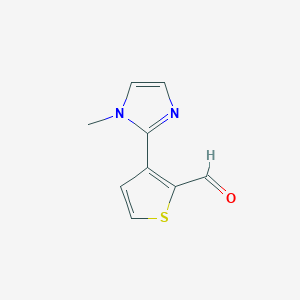

![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)
![2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13197750.png)
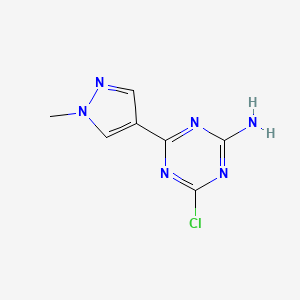
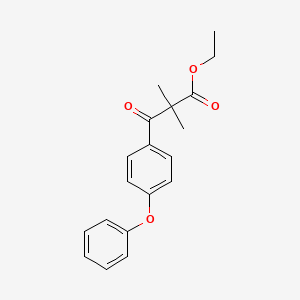
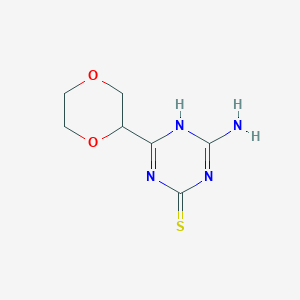
![2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13197792.png)

![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13197807.png)
